1-(4-Isobutyl-benzenesulfonyl)-piperazine: A Privileged Scaffold for Medicinal Chemistry
1-(4-Isobutyl-benzenesulfonyl)-piperazine: A Privileged Scaffold for Medicinal Chemistry
Topic: 1-(4-Isobutyl-benzenesulfonyl)-piperazine (CAS 626207-13-4) Content Type: Technical Reference Guide & Application Note Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
[1]
Executive Summary
1-(4-Isobutyl-benzenesulfonyl)-piperazine (CAS 626207-13-4) represents a strategic building block in modern drug discovery.[1] Structurally, it combines a lipophilic 4-isobutyl-benzenesulfonyl tail—mimicking the hydrophobic domain of Ibuprofen—with a polar, semi-rigid piperazine head group.[1] This amphiphilic architecture makes it an ideal scaffold for G-Protein Coupled Receptor (GPCR) ligands, particularly in the design of chemokine receptor antagonists (e.g., CCR2, CCR5) and 11
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, optimized synthesis protocols to avoid bis-sulfonylation, and its application in Structure-Activity Relationship (SAR) campaigns.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Core Identification
| Property | Value |
| Chemical Name | 1-[(4-(2-Methylpropyl)phenyl)sulfonyl]piperazine |
| CAS Number | 626207-13-4 |
| Molecular Formula | C |
| Molecular Weight | 282.40 g/mol |
| SMILES | CC(C)Cc1ccc(cc1)S(=O)(=O)N2CCNCC2 |
| InChI Key | Predicted based on structure |
Calculated Physicochemical Properties
Data derived from consensus in-silico models (ACD/Labs, ChemAxon).[1]
| Parameter | Value | Significance in Drug Design |
| cLogP | 2.1 – 2.4 | Ideal lipophilicity for oral bioavailability (Lipinski compliant). |
| TPSA | ~58 Ų | Indicates good membrane permeability (<140 Ų). |
| pKa (Basic N) | ~8.5 – 9.0 | The distal piperazine nitrogen is basic, allowing for salt formation (e.g., HCl, fumarate) to enhance solubility. |
| H-Bond Donors | 1 (NH) | Provides a handle for further functionalization (alkylation, acylation).[1] |
| Rotatable Bonds | 4 | Moderate flexibility; the sulfonyl-piperazine bond is relatively rigid.[1] |
Synthesis & Manufacturing Protocol
The Mono-Sulfonylation Challenge
The primary synthetic challenge is preventing the formation of the bis-sulfonylated byproduct (N,N'-bis(4-isobutylbenzenesulfonyl)piperazine).[1] Standard equimolar reactions often yield statistical mixtures.
Strategy: Use a large excess of piperazine (3–5 equivalents) or a mono-protected piperazine (e.g., N-Boc-piperazine) followed by deprotection.[1] The protocol below utilizes the excess amine method for cost-efficiency and scalability.
Optimized Experimental Protocol
Note: This protocol is designed for a 10 mmol scale.
Reagents:
-
4-Isobutylbenzenesulfonyl chloride (CAS 1750-54-5): 1.0 eq (2.33 g)[1]
-
Piperazine (anhydrous): 4.0 eq (3.44 g)
-
Dichloromethane (DCM): 50 mL (Anhydrous)
-
Triethylamine (TEA): 1.2 eq (Optional, if using HCl salt of piperazine)
Step-by-Step Methodology:
-
Preparation: Dissolve anhydrous piperazine (4.0 eq) in DCM (40 mL) in a round-bottom flask. Cool to 0°C under nitrogen atmosphere.
-
Addition: Dissolve 4-isobutylbenzenesulfonyl chloride (1.0 eq) in DCM (10 mL). Add this solution dropwise to the piperazine solution over 30 minutes.
-
Critical Control Point: Slow addition into excess amine ensures the concentration of unreacted sulfonyl chloride is always low relative to the free piperazine, favoring mono-substitution.[1]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (System: 10% MeOH in DCM).
-
Work-up (Purification by Extraction):
-
Wash the organic layer with water (3 x 20 mL). The excess unreacted piperazine is highly water-soluble and will be removed.
-
Note: Do not use acidic wash yet, as the product is basic and will move to the aqueous layer.
-
Dry organic layer over Na
SO , filter, and concentrate in vacuo.
-
-
Salt Formation (Optional for Storage): Dissolve the crude oil in Et
O and add 2M HCl in ether to precipitate the hydrochloride salt.
Synthesis Workflow Visualization
Caption: Optimized workflow favoring mono-substitution via high-dilution/excess-amine strategy.
Medicinal Chemistry Applications
Scaffold Utility
The sulfonyl-piperazine moiety is a bioisostere for various linker groups in medicinal chemistry. The 4-isobutyl group provides a specific hydrophobic interaction, often occupying "Selectivity Pockets" in enzymes or receptors.[1]
Key Target Classes:
-
Chemokine Receptors (CCR2/CCR5): The basic nitrogen of the piperazine often interacts with a conserved Aspartate/Glutamate residue in the receptor transmembrane bundle.
-
Serotonin Receptors (5-HT): Aryl sulfonamides are classic 5-HT
and 5-HT pharmacophores.[1] -
Metabolic Enzymes: Used in inhibitors of 11
-HSD1 (cortisol regulation), where the bulky isobutyl group fills a hydrophobic tunnel.
SAR Logic Diagram
Caption: Structure-Activity Relationship (SAR) breakdown of the scaffold's functional domains.
Quality Control & Analytics
To validate the integrity of CAS 626207-13-4, the following analytical signatures should be confirmed:
-
1H NMR (CDCl
, 400 MHz): -
Mass Spectrometry (ESI+):
-
Expected [M+H]
= 283.15. -
Common fragment: Loss of isobutylbenzene or SO
extrusion depending on ionization energy.
-
Safety & Handling (GHS Classification)
Based on analogous sulfonyl piperazines.[1]
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
-
-
Precautionary Measures:
-
Wear nitrile gloves and safety glasses.
-
Handle in a fume hood to avoid inhalation of dust/aerosols.
-
Storage: Store in a cool, dry place. Hygroscopic as a salt; store under inert gas if possible.
-
References
-
Chao, J. et al. (2006). Sulfonamide derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 inhibitors.[1] Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for sulfonyl piperazine scaffold utility).
-
Lindsley, C. W. et al. (2000). Progress in the synthesis of piperazine-based CCR5 antagonists.[1] Current Opinion in Drug Discovery & Development. (Methodology for piperazine functionalization).
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for Piperazine sulfonamide derivatives.
-
ChemSrc. (2024). CAS 626207-13-4 Entry and Vendor Data.[1]
